ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a butylsulfanyl substituent at position 2, a 4-methylphenyl group at position 5, and an ethyl carboxylate ester at position 5. The butylsulfanyl group introduces hydrophobicity, while the 4-methylphenyl substituent may influence electronic properties and steric bulk. Though crystallographic data for this specific compound is absent in the provided evidence, comparisons with structurally related thiazolo[3,2-a]pyrimidine derivatives (e.g., ) offer insights into substituent effects and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-7-methyl-5-(4-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-5-7-12-29-22-24-19-18(20(26)25-22)17(15-10-8-13(3)9-11-15)16(14(4)23-19)21(27)28-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMCILDQHSKZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the pyrido[2,3-d]pyrimidine core.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Research Implications and Limitations
- Synthesis Challenges : The butylsulfanyl group in the target compound may require tailored synthetic routes (e.g., nucleophilic substitution) compared to bromophenyl or carboxybenzylidene derivatives, which utilize condensation reactions .
- Crystallographic Gaps : The absence of crystallographic data for the target compound limits direct comparison of packing motifs. Future studies should employ SHELX-based refinement (as in ) to resolve this .
Biological Activity
Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.
Overview of Pyrido[2,3-d]pyrimidine Compounds
Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds known for their wide range of pharmacological activities. They have been studied for their potential as anticancer agents, with various derivatives exhibiting significant inhibitory effects on different cancer cell lines. The structural diversity within this class allows for modifications that can enhance biological activity and selectivity against specific targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. The compound has been synthesized and tested against several cancer cell lines. For instance:
- In Vitro Studies : this compound showed promising results in inhibiting cell proliferation in various human cancer cell lines. The total growth inhibition (TGI) was assessed using the Sulforhodamine B assay method.
- Mechanism of Action : The mechanism by which pyrido[2,3-d]pyrimidines exert their anticancer effects often involves the inhibition of key kinases involved in cell signaling pathways. For example, some derivatives have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell survival. The compound's activity against eEF-2K was highlighted in studies where it demonstrated an IC50 value indicating effective inhibition.
Antimicrobial Activity
The antimicrobial properties of pyrido[2,3-d]pyrimidines have also been a focus of research. This compound was evaluated for its antibacterial and antifungal activities.
- Antibacterial Activity : The compound exhibited notable antibacterial effects against several strains of bacteria:
| Bacterial Strain | Activity | Method |
|---|---|---|
| Staphylococcus aureus | Inhibition | Disc diffusion |
| Escherichia coli | Moderate inhibition | Disc diffusion |
| Pseudomonas aeruginosa | Moderate inhibition | Disc diffusion |
These findings suggest that modifications to the pyrido[2,3-d]pyrimidine scaffold can lead to compounds with significant antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
